molecular formula C8H5ClF2N2S B13460484 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 2901085-13-8

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B13460484
CAS No.: 2901085-13-8
M. Wt: 234.65 g/mol
InChI Key: RTIHOOCVWCAKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine-3-thiol with suitable electrophiles under controlled conditions. For instance, the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in ethanol at room temperature can yield the desired thiazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The thiazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts like zinc oxide nanoparticles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[4,5-b]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt various cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine is unique due to the presence of the difluoromethyl group, which can enhance its lipophilicity and metabolic stability. Additionally, the specific substitution pattern on the thiazole and pyridine rings contributes to its distinct chemical and biological properties.

Properties

CAS No.

2901085-13-8

Molecular Formula

C8H5ClF2N2S

Molecular Weight

234.65 g/mol

IUPAC Name

2-chloro-7-(difluoromethyl)-5-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C8H5ClF2N2S/c1-3-2-4(6(10)11)5-7(12-3)13-8(9)14-5/h2,6H,1H3

InChI Key

RTIHOOCVWCAKPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(S2)Cl)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.